[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide

Catalog No.
S1494770
CAS No.
50479-11-3
M.F
C24H26BrO2P
M. Wt
457.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bro...

CAS Number

50479-11-3

Product Name

[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide

IUPAC Name

(4-ethoxy-4-oxobutyl)-triphenylphosphanium;bromide

Molecular Formula

C24H26BrO2P

Molecular Weight

457.3 g/mol

InChI

InChI=1S/C24H26O2P.BrH/c1-2-26-24(25)19-12-20-27(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,2,12,19-20H2,1H3;1H/q+1;/p-1

InChI Key

JPZMNVPVVYVXAD-UHFFFAOYSA-M

SMILES

CCOC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

(4-Ethoxy-4-oxobutyl)triphenylphosphonium Bromide (1:1); 3-Carboethoxypropyltriphenylphosphonium Bromide; NSC 269919

Canonical SMILES

CCOC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Wittig Reaction:

This compound serves as a key reactant in the Wittig reaction, a powerful tool for forming carbon-carbon double bonds. The triphenylphosphonium group acts as a ylide precursor, readily undergoing deprotonation to generate a nucleophilic species that reacts with carbonyl compounds to form the desired alkene product. For instance, research utilizing [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide in the asymmetric synthesis of ezetimibe, a medication for lowering cholesterol, highlights its utility in the Wittig reaction context [].

Synthesis of Spirocyclic GPR119 Agonists:

Recent research explores the application of [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide in the synthesis of spirocyclic GPR119 agonists, molecules that activate a specific G protein-coupled receptor (GPR119) involved in various physiological processes. This research delves into the potential therapeutic applications of these agonists [].

Synthesis of Cyclic Acetal Intermediates:

The compound also demonstrates its versatility in the synthesis of cyclic acetal intermediates. These intermediates serve as building blocks for various complex molecules, including azadirachtin, a naturally occurring insecticide found in neem trees [].

[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide is a quaternary ammonium compound characterized by the presence of a triphenylphosphonium group attached to a propyl chain that is further substituted with an ethoxycarbonyl group. This compound exhibits unique properties due to the combination of its phosphonium cation and the ethoxycarbonyl moiety, which can influence its reactivity and biological interactions. The molecular formula is C20_{20}H24_{24}BrO2_2P, indicating a complex structure that allows for various applications in organic synthesis and medicinal chemistry.

TEPPBr itself does not have a known mechanism of action in biological systems. Its primary function is as a reactive intermediate for the synthesis of other molecules with potential biological activities.

  • Wearing gloves, safety glasses, and protective clothing when handling.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Considering it a potential irritant and following safe disposal procedures according to local regulations [].

The chemical behavior of [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide is largely governed by the reactivity of the phosphonium ion. Common reactions include:

  • Nucleophilic Substitution: The phosphonium ion can undergo nucleophilic substitution reactions where nucleophiles attack the phosphorus atom, leading to the formation of new compounds.
  • Alkylation Reactions: The ethoxycarbonyl group can participate in alkylation reactions, facilitating the transfer of the ethoxycarbonyl moiety to other substrates.
  • Reduction Reactions: The compound can be reduced to yield corresponding phosphines, which may have different biological activities.

These reactions are significant in synthetic organic chemistry and can be utilized to create more complex molecular architectures.

Research indicates that compounds containing triphenylphosphonium groups often exhibit notable biological activities. Specific studies on [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide suggest potential applications in:

  • Antimicrobial Activity: Phosphonium compounds have been shown to possess antimicrobial properties, potentially making them useful in developing new antibiotics.
  • Anticancer Properties: Some triphenylphosphonium derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy.
  • Mitochondrial Targeting: The lipophilicity of triphenylphosphonium allows these compounds to accumulate in mitochondria, which may enhance their efficacy as drug delivery agents.

The synthesis of [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide typically involves several steps:

  • Formation of Triphenylphosphine: Triphenylphosphine is synthesized from phosphorus trichloride and phenol.
  • Alkylation Reaction: The triphenylphosphine is reacted with an appropriate alkyl halide (e.g., 3-bromopropionic acid) under basic conditions to form the phosphonium salt.
  • Esterification: The resulting phosphonium salt is then treated with ethyl chloroformate or a similar reagent to introduce the ethoxycarbonyl group.

This multi-step synthesis allows for the introduction of functional groups that enhance the compound's reactivity and biological properties.

[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide has several applications:

  • Drug Development: Its ability to target mitochondria makes it a candidate for drug delivery systems aimed at mitochondrial diseases or cancer therapy.
  • Organic Synthesis: It serves as a versatile intermediate in organic synthesis, particularly in creating phosphonium ylides for further transformations.
  • Biological Research: Used as a tool in biochemical assays to study mitochondrial function and dynamics.

Interaction studies involving [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide focus on its binding affinity and mechanism of action within biological systems. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins or enzymes.
  • Cell Viability Assays: To evaluate its cytotoxic effects on various cell lines.
  • Mechanistic Studies: To understand its mode of action, particularly regarding mitochondrial targeting and disruption of cellular processes.

These investigations are crucial for assessing the therapeutic potential and safety profile of the compound.

Several compounds share structural features with [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide. Here are some similar compounds:

Compound NameStructure TypeUnique Features
TriphenylphosphinePhosphineBasic structure without substituents
Benzoyltriphenylphosphonium bromidePhosphoniumContains a benzoyl group, enhancing lipophilicity
Octadecyltriphenylphosphonium bromidePhosphoniumLong alkyl chain increases membrane permeability
Methyltriphenylphosphonium iodidePhosphoniumMethyl substitution affects solubility

Uniqueness: [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide is unique due to its ethoxycarbonyl substitution, which provides additional reactivity compared to other triphenylphosphonium derivatives. This feature may enhance its biological activity and application potential in drug design.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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